

A Comparative Spectroscopic Analysis of Substituted Benzoxazine-2,4-diones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-1*H*-benzo[*d*][1,3]oxazine-2,4-dione

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of various substituted benzoxazine-2,4-diones. The benzoxazine-2,4-dione core is a key pharmacophore in numerous biologically active compounds, and understanding the influence of substituents on its spectral characteristics is crucial for the identification, characterization, and development of new therapeutic agents. While a comprehensive dataset for a wide range of substituents is still an area of active research, this guide compiles available spectroscopic data to aid in these endeavors.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for a selection of substituted benzoxazine-2,4-diones. The data has been compiled from various sources and is intended to serve as a reference for researchers.

Substituent(s)	Spectroscopic Technique	Key Spectral Data	Reference(s)
6-Bromo	ATR-IR	Characteristic peaks for the benzoxazine-2,4-dione structure.	[1]
¹ H NMR	Spectral data available.	[1]	
5,7-Dichloro	¹ H NMR, ¹³ C NMR, IR, Mass Spec	These compounds have been characterized by these techniques, though specific data for the dione is not detailed in the available literature.	[2]
7-Methoxy	Mass Spec	Molecular Formula: C9H7NO4, Molecular Weight: 193.1562.	[3]
Unsubstituted	¹ H NMR	Spectrum available.	
N-Methyl	IR, Mass Spec	Spectra available.	
8-Methyl	IR, Mass Spec	Spectra available.	
6-Chloro-8-methyl	X-ray Crystallography	Detailed bond distances and crystal structure available.	
3,3'-Dichloro-4,4'-diaminodiphenylmethane based	¹ H NMR, ¹³ C NMR, IR	Detailed spectral data and assignments available for the resulting benzoxazine monomers.	[4][5][6]

Note: The completeness of the data for each compound varies based on available published research.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and spectroscopic characterization of substituted benzoxazine-2,4-diones, based on common practices found in the literature.[2][4][5][7]

General Synthesis of Substituted Benzoxazine-2,4-diones

Substituted benzoxazine-2,4-diones are typically synthesized through the condensation of the corresponding substituted anthranilic acid with a carbonylating agent.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted anthranilic acid is dissolved in a suitable solvent (e.g., pyridine, toluene, or an isopropanol mixture).[4][5]
- Addition of Carbonylating Agent: A carbonylating agent, such as phosgene, triphosgene, or a chloroformate, is added to the solution. The reaction mixture is then typically heated under reflux for several hours.
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the desired substituted benzoxazine-2,4-dione.

Spectroscopic Characterization

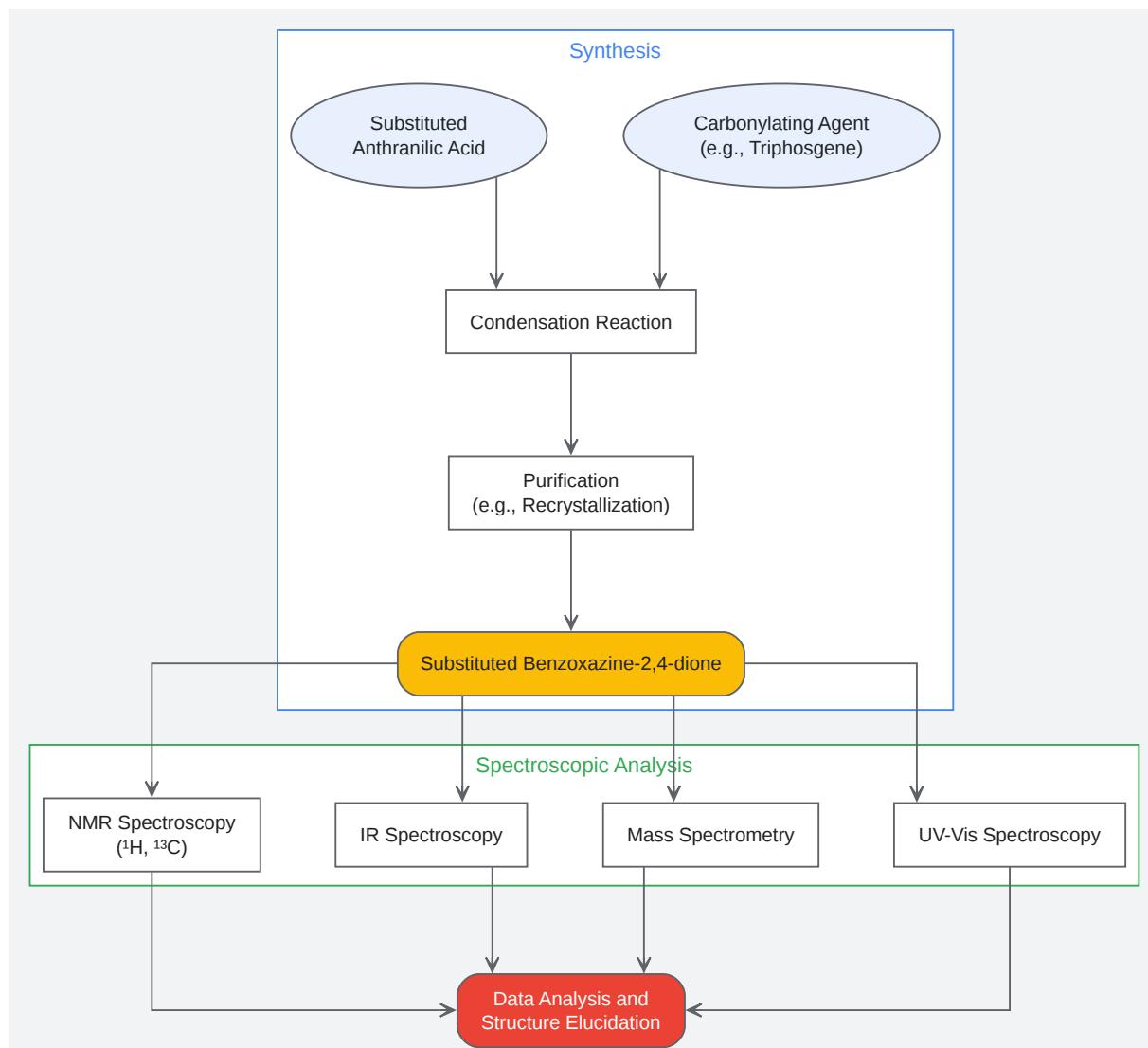
The synthesized compounds are characterized using a variety of spectroscopic techniques to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). ^1H NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
 - ^{13}C NMR: ^{13}C NMR spectra are recorded on the same instrument to identify the carbon framework of the molecule.

- Infrared (IR) Spectroscopy:
 - IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal. Characteristic absorption bands (ν) are reported in wavenumbers (cm^{-1}). Key absorptions for benzoxazine-2,4-diones include C=O stretching vibrations.
- Mass Spectrometry (MS):
 - Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are analyzed to confirm the molecular weight and structure of the compound.
- UV-Visible (UV-Vis) Spectroscopy:
 - UV-Vis absorption spectra can be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol) and measuring the absorbance over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λ_{max}) is a key parameter.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of substituted benzoxazine-2,4-diones.

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Caption: General workflow for synthesis and spectroscopic characterization.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Substituted Benzoxazine-2,4-diones]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295182#comparative-spectroscopic-study-of-substituted-benzoxazine-2-4-diones>

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